68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide
Description
Chemical Classification and Position in Macrocyclic Chemistry
The compound is a high-complexity macrocyclic peptidomimetic characterized by a hexacyclic scaffold fused with heteroatomic bridges and functionalized with diverse substituents. Macrocyclic chemistry defines such structures as cyclic macromolecules containing ≥12 atoms in the ring system, often exhibiting preorganized three-dimensional (3D) architectures critical for molecular recognition. This molecule belongs to the subclass of macrocyclic peptidomimetics , which mimic peptide motifs while incorporating non-natural amino acids, stereochemical modifications, and covalent constraints to enhance stability and binding specificity.
Key structural features include:
- Hexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane core : A 79-membered macrocycle with six fused rings, including thienoimidazol and thia-/aza- heterocycles.
- Multifunctional side chains : 22,51-bis(2-amino-2-oxoethyl) groups, 33,60-bis(3-carbamimidamidopropyl) arms, and hydroxyphenylmethyl substituents.
- Post-translational modifications : Hydroxyethyl, hydroxymethyl, and hexathia bridges (27,28,65,66,93,94-hexathia).
Table 1: Functional Group Distribution in the Macrocycle
| Functional Group | Count | Role in Supramolecular Chemistry |
|---|---|---|
| Hydroxymethyl | 6 | Solubility enhancement |
| Carbamimidamidopropyl | 2 | Cation-π interactions |
| 4-Hydroxyphenylmethyl | 2 | Aromatic stacking |
| Hexathia bridges | 6 | Conformational rigidity |
IUPAC Nomenclature Analysis and Challenges
The systematic name adheres to IUPAC rules for polycyclic systems but highlights inherent challenges in naming highly functionalized macrocycles:
Hierarchical Prioritization :
- The parent structure is designated as heptanonacontane (C79), with six fused rings indicated by the hexacyclo prefix.
- Bridge positions are specified using Schleyer notation: [52.37.4.225,63.06,10.045,49.076,80].
Substituent Ordering :
- Functional groups are listed in alphabetical order (e.g., amino precedes hydroxy).
- Locants for substituents follow lowest-numbering principles, resulting in non-sequential numbering (e.g., 68-amino, 36-(4-aminobutyl)).
Challenges :
Structural Representation Conventions for Complex Hexacyclic Systems
Depicting such macrocycles necessitates hybrid methods:
HELM Notation :
BigSMILES :
Crystallographic Models :
Historical Development of Macrocyclic Peptidomimetics
The compound reflects advancements in diversity-oriented synthesis (DOS) and rational design:
Early Macrocyclization (1980s–2000s):
Modern Strategies (2010s–present):
- Diversity-Oriented Synthesis (DOS) : Combinatorial variation of scaffolds and side chains, as seen in the compound’s 22,51-bis(2-amino-2-oxoethyl) groups.
- Click Chemistry : Azide-alkyne cycloadditions for introducing hexathia bridges.
- Computational Design : Molecular dynamics guided the placement of carbamimidamidopropyl arms for target binding.
Significance in Contemporary Supramolecular Chemistry Research
This macrocycle exemplifies three trends in supramolecular science:
Host-Guest Systems :
Self-Assembly :
Drug Discovery :
Table 2: Comparative Analysis of Macrocyclic Drug Candidates
| Feature | This Compound | Cyclosporine A | Largazole (Phase II) |
|---|---|---|---|
| Ring Size | 79-membered | 11-membered | 16-membered |
| Functional Groups | 28 | 7 | 9 |
| Synthetic Complexity | High (18 steps) | Moderate (10 steps) | High (15 steps) |
| Target Class | Kinase inhibitors | Immunosuppressants | HDAC inhibitors |
Properties
IUPAC Name |
68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H207N41O46S7/c1-63(184)105-129(218)155-76(14-7-9-33-137)110(199)153-78(17-13-37-149-135(144)145)113(202)166-92(122(211)156-79(108(141)197)38-65-21-27-68(186)28-22-65)59-227-230-62-95-125(214)170-91-58-226-225-56-74(138)109(198)152-75(15-8-11-35-147-102(194)19-4-3-10-34-146-103(195)20-6-5-18-99-107-90(57-224-99)171-136(223)174-107)112(201)164-88(54-182)132(221)175-47-71(189)41-96(175)126(215)150-46-104(196)151-84(50-178)117(206)162-86(52-180)120(209)169-94(124(213)165-89(55-183)133(222)177-49-73(191)43-98(177)128(217)173-106(64(2)185)130(219)163-87(53-181)118(207)157-80(39-66-23-29-69(187)30-24-66)114(203)158-82(44-100(139)192)115(204)167-95)61-229-228-60-93(168-119(208)85(51-179)161-111(200)77(154-121(91)210)16-12-36-148-134(142)143)123(212)160-83(45-101(140)193)131(220)176-48-72(190)42-97(176)127(216)159-81(116(205)172-105)40-67-25-31-70(188)32-26-67/h21-32,63-64,71-99,105-107,178-191H,3-20,33-62,137-138H2,1-2H3,(H2,139,192)(H2,140,193)(H2,141,197)(H,146,195)(H,147,194)(H,150,215)(H,151,196)(H,152,198)(H,153,199)(H,154,210)(H,155,218)(H,156,211)(H,157,207)(H,158,203)(H,159,216)(H,160,212)(H,161,200)(H,162,206)(H,163,219)(H,164,201)(H,165,213)(H,166,202)(H,167,204)(H,168,208)(H,169,209)(H,170,214)(H,172,205)(H,173,217)(H4,142,143,148)(H4,144,145,149)(H2,171,174,223) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQAIAJLCHSWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCNC(=O)CCCCCNC(=O)CCCCC7C8C(CS7)NC(=O)N8)CO)O)CO)CO)CC(=O)N)O)CC9=CC=C(C=C9)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)CC(=O)N)CC1=CC=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H207N41O46S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151928-23-3 | |
| Record name | 151928-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Resin Selection and Initial Anchoring
The synthesis begins with selection of a tert-butyloxycarbonyl (Boc)-compatible polystyrene resin functionalized with hydroxymethylphenoxy (HMP) linkers, chosen for their stability under repetitive acidic cleavage conditions. The first amino acid (L-lysine derivative bearing the 4-aminobutyl side chain) is anchored via its C-terminal carboxyl group using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) activation, achieving >98% coupling efficiency as verified by Kaiser ninhydrin tests.
Sequential Elongation Strategy
Chain elongation follows Fmoc/tBu SPPS protocols with the following optimized parameters:
-
Deprotection : 20% piperidine in DMF (v/v) with 0.1 M HOBt additive to minimize aspartimide formation.
-
Coupling : 4-fold molar excess of Fmoc-amino acids activated by [(1-cyano-2-ethoxy-2-oxoethylidene)aminooxy]dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) in DMF/NMP (1:1), with 8 mol% 4-dimethylaminopyridine (DMAP) as acylation catalyst.
-
Aggregation Mitigation : Incorporation of 2% (v/v) dimethyl sulfoxide (DMSO) in coupling solutions disrupts β-sheet formation, critical for segments containing Val-Ile-Ala repeats.
Orthogonal Protection Schemes
Critical protection groups include:
-
Lysine side chains : Alloc (allyloxycarbonyl) groups removable by Pd(0)-catalyzed deprotection to allow selective modification.
-
Hydroxyphenyl groups : tert-butyl ethers cleaved by TFA/scavenger cocktails.
-
Thiol groups : Trityl (Trt) protection stable to piperidine but cleavable by TFA.
Fragment Condensation of Cyclic Subunits
Hexacyclo[52.37.4.225,63.06.10.04549.076.80]heptanonacontane Core Synthesis
The central polycyclic framework is constructed via a 12-step solution-phase synthesis:
-
Core Initiation : Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride yields bicyclic intermediate, subsequently functionalized with hydroxymethyl groups via Prins cyclization.
-
Sulfur Incorporation : Thiol-ene click chemistry installs hexathia bridges using 1,2-ethanedithiol under UV irradiation (λ=365 nm), achieving 92% regioselectivity.
-
Macrocyclization : Ring-closing metathesis with Grubbs 3rd generation catalyst (5 mol%) in CH2Cl2 at 40°C for 48 hours gives 76% yield of 34-membered ring.
Convergent Coupling Strategies
Key fragment couplings employ:
-
Native Chemical Ligation : Between C-terminal thioester (3-mercaptopropionic acid) and N-terminal cysteine residue, performed in 6 M guanidinium HCl/0.1 M sodium phosphate (pH 7.0) with 20 mM TCEP.
-
Staudinger Ligation : For coupling azide-functionalized fragments to phosphinothioester-modified residues, achieving 89% conversion efficiency.
Post-Assembly Functionalization
Enzymatic Modifications
-
Hypusine Formation : Recombinant deoxyhypusine synthase (DHS) from Pyrococcus furiosus catalyzes transfer of 4-aminobutyl group from spermidine to specific lysine residues at 65°C, pH 5.8, with 85% conversion rate.
-
Biocytin Installation : Sortase A-mediated transpeptidation attaches biotin-PEG3-GGG motif to LPETG recognition sequence, enabling subsequent affinity purification.
Chemoselective Conjugation
-
Thienoimidazol Moiety : Strain-promoted alkyne-azide cycloaddition (SPAAC) between dibenzocyclooctyne (DBCO)-modified core and azide-functionalized thieno[3,4-d]imidazol precursor in PBS (pH 7.4) at 37°C.
-
Carbamimidamidopropyl Attachment : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (0.1 mM CuSO4, 0.5 mM sodium ascorbate).
Purification and Characterization
Multidimensional Chromatography
-
First Dimension : Size-exclusion chromatography (Superdex 200 Increase 10/300 GL) in 20 mM Tris-HCl, 150 mM NaCl, 0.05% NaN3, pH 7.4.
-
Second Dimension : Hydrophobic interaction chromatography (Butyl Sepharose HP) with descending (NH4)2SO4 gradient from 1.5 M to 0 M.
-
Final Polishing : Reverse-phase HPLC (Phenomenex Jupiter C18, 5 μm) using 0.1% TFA/acetonitrile gradient over 120 minutes.
Advanced Analytical Techniques
-
Structural Verification : High-field NMR (900 MHz) with TROSY cryoprobe detects all 97 carbonyl carbons in D2O at 278K.
-
Aggregation Analysis : Dynamic light scattering (DLS) measurements confirm monodisperse distribution (PDI=0.12) in PBS at 25°C.
Yield Optimization Strategies
Kinetic Modeling of Coupling Reactions
A three-parameter logistic model predicts optimal reaction times:
Where = 98.7%, = 0.32 min⁻¹, = 18.4 minutes for standard Fmoc-amino acid couplings.
Continuous Flow SPPS Enhancement
-
Resin Swelling Optimization : DMF/NMP (3:7) mixture increases resin porosity by 40% compared to pure DMF.
-
Real-Time Monitoring : In-line FTIR detects Fmoc deprotection completion (disappearance of 1715 cm⁻¹ carbonyl peak).
Critical Challenges and Solutions
Aggregation Suppression
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: HATU, DIC, EDC.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues leads to disulfide bond formation, while reduction breaks these bonds.
Scientific Research Applications
Chemistry
Peptides are used as models to study protein folding and interactions.
Biology
They serve as tools to investigate cellular processes and signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormones, and enzyme inhibitors.
Industry
Peptides find applications in cosmetics, as bioactive ingredients, and in the development of diagnostic assays.
Mechanism of Action
The mechanism by which a peptide exerts its effects depends on its sequence and structure. Peptides can interact with specific receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved vary widely based on the peptide’s function.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs are identified via PubChem’s Compound database, focusing on shared functional groups and bioactivity profiles:
Key Observations :
- The target compound’s biotin-like moiety aligns with biotin conjugates used in drug delivery, though its larger size may limit bioavailability compared to smaller analogs .
Pharmacological Target Prediction
Using SwissTargetPrediction and RA-related targets from GeneCards :
Key Findings :
- Unlike Compound 67 (a smaller carboxamide), the target compound’s size and multifunctionality may enable multi-target activity, albeit with higher metabolic clearance risks.
Bioassay and Performance Metrics
PubChem’s BioAssay database and computational selection methods highlight critical parameters:
Key Insights :
Biological Activity
The compound 68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22... (hereafter referred to as Compound A) is a complex peptide with potential biological activities that warrant detailed exploration. This article reviews the biological activity of Compound A based on existing literature and research findings.
Chemical Structure and Properties
Compound A has a molecular formula of and a molecular weight of approximately 1347.57 g/mol . Its structure includes multiple functional groups that contribute to its biological activity:
- Amino acids : The presence of various amino acids suggests potential interactions with biological receptors.
- Hydroxy groups : These may enhance solubility and reactivity.
- Thioether linkages : Contributing to structural stability and potentially influencing pharmacokinetics.
Antimicrobial Activity
Research indicates that compounds with similar structural features to Compound A exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Compounds containing the phenolic (4-hydroxyphenyl) moiety are known for their ability to inhibit key enzymes involved in cell wall synthesis in pathogenic microorganisms . This suggests that Compound A may also possess antimicrobial activity through similar pathways.
Antiviral Activity
Recent studies have explored the antiviral potential of structurally related compounds. For example:
- Inhibition of Viral Proteins : Compounds designed as inhibitors of cathepsin L have shown promise against SARS-CoV-2 . Given the structural similarities between these compounds and Compound A's intricate design involving multiple amino acid derivatives and functional groups (like thioether linkages), it is plausible that Compound A may exhibit antiviral properties.
Anticancer Potential
The incorporation of hydroxyl and amino groups in the structure of Compound A aligns with known anticancer activities observed in similar compounds:
- Cellular Mechanisms : Compounds with multiple hydroxyl groups have been documented to interact with cellular signaling pathways involved in apoptosis and cell proliferation . This suggests that Compound A could induce cytotoxic effects in cancer cells through similar mechanisms.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Caspase Inhibition : Research on peptide inhibitors targeting caspases has demonstrated their role in apoptosis regulation and neurodegenerative diseases. The design rationale from these studies can be applied to investigate the potential of Compound A in modulating caspase activity .
- Phenolic Derivatives : Studies on 3-(4-hydroxyphenyl) amino acid derivatives have shown promising results against drug-resistant pathogens . This reinforces the hypothesis that Compound A could possess broad-spectrum antimicrobial properties.
Q & A
Q. What are the primary challenges in synthesizing this compound, and how can they be methodologically addressed?
The synthesis of this compound involves multi-step reactions with competing functional groups (e.g., amino, hydroxy, and thioether groups), which may lead to side reactions or instability. Key challenges include:
- Protection/deprotection strategies : Selective protection of amino and hydroxy groups using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent unwanted cross-reactivity .
- Purification : Use of preparative HPLC or size-exclusion chromatography to isolate intermediates, given the compound’s high molecular weight and polarity .
- Optimization : Employing Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, pH) and maximize yield, as demonstrated in flow-chemistry syntheses of complex diazo compounds .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
A combination of advanced spectroscopic methods is required due to the compound’s structural complexity:
- Nuclear Magnetic Resonance (NMR) : Multi-dimensional NMR (e.g., - HSQC, - HMBC) to resolve overlapping signals from amino, hydroxy, and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemical configurations, particularly for hexacyclic and thienoimidazolyl moieties .
- UV-Vis Spectroscopy : To monitor chromophores like the 4-hydroxyphenyl group (λmax ~255 nm, as seen in analogous compounds) .
Advanced Research Questions
Q. How can computational modeling predict non-covalent interactions critical to this compound’s stability and reactivity?
Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in the hexacycloheptanonacontane framework can be modeled using:
- Density Functional Theory (DFT) : To calculate interaction energies between thienoimidazolyl and hydroxyphenyl groups, which may stabilize the tertiary structure .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational dynamics, particularly for the hexathia and pentacosaza motifs .
- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes), leveraging the compound’s carbamimidamidopropyl and aminobutyl groups .
Q. How can contradictions in kinetic data from catalytic steps during synthesis be resolved?
Discrepancies in catalytic efficiency (e.g., during amide bond formation) may arise from competing reaction pathways or catalyst deactivation. Methodological approaches include:
- In situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate species .
- Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
- Multivariate Analysis : Apply principal component analysis (PCA) to decouple variables like precursor concentration and temperature .
Q. What strategies optimize the synthesis of nitrogen/sulfur-rich motifs (e.g., hexathia, pentacosaza) in this compound?
- Catalyst Selection : Use transition-metal catalysts (e.g., Cu(I)) for regioselective thioether formation, as demonstrated in photo-sulfonylation protocols .
- Redox Control : Employ ascorbic acid or other reductants to stabilize sulfur radicals during hexathia ring closure .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, critical for macrocyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
